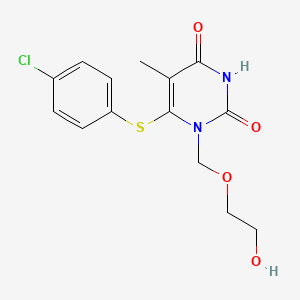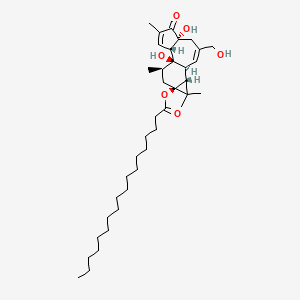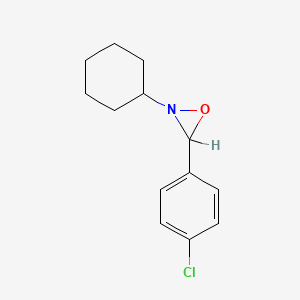
3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine is an organic compound that belongs to the class of oxaziridines. These compounds are characterized by a three-membered ring containing an oxygen and a nitrogen atom. The presence of the 4-chlorophenyl and cyclohexyl groups in this compound makes it particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine typically involves the reaction of 4-chlorobenzaldehyde with cyclohexylamine to form an imine intermediate. This intermediate is then subjected to oxidation using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to yield the desired oxaziridine compound. The reaction conditions usually involve maintaining a low temperature to prevent decomposition and ensure high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine can undergo various types of chemical reactions, including:
Oxidation: The oxaziridine ring can be oxidized to form corresponding nitrones.
Reduction: Reduction of the oxaziridine ring can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitrones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives at the 4-chlorophenyl group.
Scientific Research Applications
3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of nitrones and amines.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine involves its ability to act as an oxidizing agent. The oxaziridine ring can transfer an oxygen atom to various substrates, leading to the formation of oxidized products. This property makes it useful in organic synthesis for the introduction of oxygen functionalities into molecules. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being oxidized.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid methyl ester
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine is unique due to its oxaziridine ring, which imparts distinct chemical reactivity compared to other similar compounds
Properties
CAS No. |
23898-55-7 |
|---|---|
Molecular Formula |
C13H16ClNO |
Molecular Weight |
237.72 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-cyclohexyloxaziridine |
InChI |
InChI=1S/C13H16ClNO/c14-11-8-6-10(7-9-11)13-15(16-13)12-4-2-1-3-5-12/h6-9,12-13H,1-5H2 |
InChI Key |
PKELZJCVGQJKAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


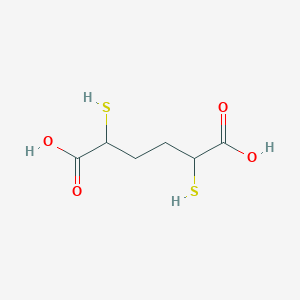
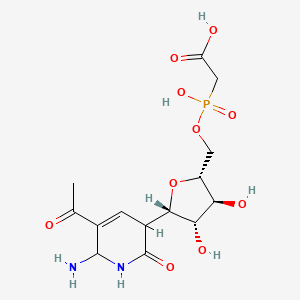
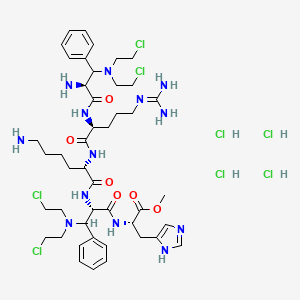


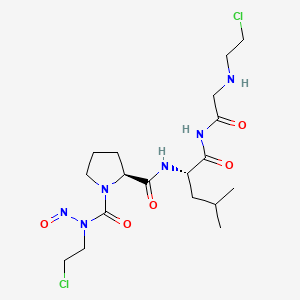

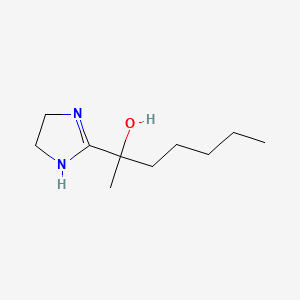

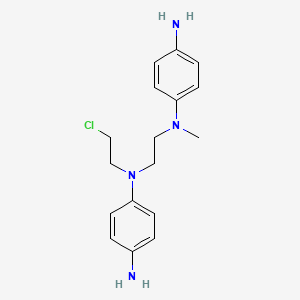
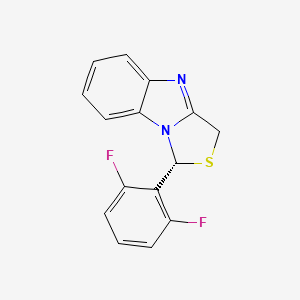
![3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione](/img/structure/B12791771.png)
